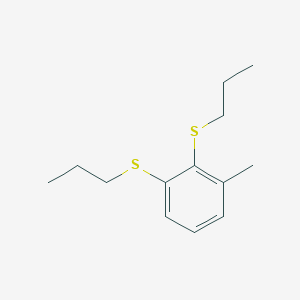

Bis(Propylthio)Methyl Benzene

Description

Evolution of Thioacetal Chemistry in Modern Organic Synthesis

Thioacetal chemistry, a cornerstone of organosulfur chemistry, has been an integral part of organic synthesis for over a century. tandfonline.com Thioacetals, the sulfur analogs of acetals, are typically formed by the reaction of a carbonyl compound (an aldehyde or ketone) with a thiol. tandfonline.comresearchgate.net Initially explored in the early 20th century, their unique stability and reactivity have cemented their role as indispensable tools for synthetic chemists. tandfonline.com

The evolution of thioacetal chemistry is marked by the development of a vast array of catalytic systems for their formation. Early methods often relied on strong Brønsted or Lewis acids. researchgate.net Modern approaches, however, have expanded to include a wide variety of milder and more selective catalysts, such as lithium salts (LiBr, LiClO₄, LiOTf), scandium(III) trifluoromethanesulfonate (B1224126), and zinc tetrafluoroborate, which allow for reactions under nearly neutral, solvent-free, or aqueous conditions. tandfonline.comthieme-connect.de This progression reflects a broader shift in organic synthesis towards more sustainable and efficient methodologies, including the use of solid-supported reagents and reactions in alternative media like sodium dodecyl sulfate (B86663) (SDS) micelles to minimize the environmental impact and simplify procedures. researchgate.net

Strategic Importance of Aromatic Thioacetals as Synthetic Intermediates and Masked Functionalities

Aromatic thioacetals, such as Bis(Propylthio)Methyl Benzene (B151609), hold significant strategic importance in multi-step organic synthesis. Their primary and most traditional role is as a protecting group for aldehydes and ketones. shd-pub.org.rschemicalbook.com The dithioacetal functionality is remarkably stable under both acidic and basic conditions where the corresponding oxygen-based acetals would be cleaved, offering a robust method to mask the electrophilic nature of a carbonyl carbon during various chemical transformations. tandfonline.comacs.org

Beyond mere protection, the true synthetic power of aromatic thioacetals lies in their ability to function as "masked functionalities," most notably through the concept of "umpolung" or polarity inversion. researchgate.netresearchgate.net The normally electrophilic carbonyl carbon becomes a nucleophilic center after conversion to a dithioacetal and subsequent deprotonation of the adjacent proton with a strong base. researchgate.net This lithiated intermediate, effectively a masked acyl anion, can then participate in crucial carbon-carbon bond-forming reactions with various electrophiles. acs.orgresearchgate.net This strategy, famously demonstrated in the Corey-Seebach reaction, provides a synthetic equivalent of an acyl anion, a type of reactive intermediate that is otherwise difficult to generate. chemicalbook.comresearchgate.net Furthermore, the dithioacetal group can serve as a masked methylene (B1212753) function, as it can be reduced to a CH₂ group, providing a pathway to convert carbonyls into hydrocarbons. thieme-connect.deacs.org

Contemporary Research Paradigms for Organosulfur Compounds in Chemical Transformations

Organosulfur compounds are central to numerous areas of chemical science, from medicinal chemistry to materials science. nih.gov They are key components in many pharmaceuticals, including antibiotics and drugs for a range of diseases, and serve as vital intermediates, ligands, or chiral auxiliaries in organic reactions. researchgate.netnih.gov Contemporary research in this field is increasingly driven by the pursuit of sustainability and efficiency.

Modern paradigms focus on developing greener synthetic protocols. This includes the use of flow chemistry to enable safer and more scalable oxidation of organosulfur compounds, and the development of novel, odorless sulfurizing reagents to circumvent the challenges associated with volatile and malodorous thiols. chemicalbook.comnih.gov For instance, the BF₃SMe₂ complex has been introduced as a non-malodorous source for nucleophilic thiomethylation and for the synthesis of methyl-dithioacetals. acs.orgguidechem.com Research also explores the vast chemical diversity of organosulfur compounds, which exhibit multiple oxidation states (from -2 to +6), enabling their participation in a wide array of redox reactions and electron transfer processes. ajrconline.org The development of new catalytic systems that are recoverable and reusable is another key trend, aligning with the principles of green chemistry. thieme-connect.de

Rationale for Focused Investigation on Bis(Propylthio)Methyl Benzene within the Thioacetal Class

The focused investigation of this compound, the dipropyl dithioacetal of benzaldehyde (B42025), is warranted by its position as a fundamental yet under-explored member of the acyclic aromatic dithioacetal class. While dithioacetals as a group are well-established, much of the foundational research has centered on cyclic derivatives (e.g., 1,3-dithianes and dithiolanes) or the simplest acyclic methyl analogs. thieme-connect.deresearchgate.net

Recent work has highlighted that even simple methyl-dithioacetals are a "sparsely reported structural moiety," suggesting that their synthesis and reactivity are not fully mapped. acs.org This implies that the propyl analog, this compound, represents an even greater gap in the synthetic literature. The specific choice of the propyl chain over a methyl or ethyl group can subtly influence the compound's physicochemical properties, such as its solubility in various organic solvents, its crystallinity, and the steric environment around the reactive C-H bond. These differences can, in turn, affect reaction kinetics, product yields, and the stability of lithiated intermediates used in C-C bond formation.

A systematic study of this compound would provide valuable data for a comparative analysis within the homologous series of acyclic dithioacetals, offering deeper insights into how alkyl chain length impacts reactivity and utility as a synthetic intermediate. Such research contributes to the fundamental toolkit of organic synthesis by expanding the range of well-characterized building blocks available to chemists for the construction of complex molecules.

Research Findings and Data

Synthesis of Aromatic Dithioacetals

The synthesis of aromatic dithioacetals, including this compound, is typically achieved through the acid-catalyzed condensation of an aromatic aldehyde with two equivalents of a thiol. A variety of catalytic systems have been shown to be effective for this transformation.

| Catalyst System | Substrates | Conditions | Outcome | Reference |

| Zn(BF₄)₂ (aqueous) | Aromatic & Aliphatic Aldehydes, 1,2-Ethanedithiol | Dichloromethane, Room Temperature | Efficient formation of cyclic thioacetals. Effective for aldehydes with both electron-donating and electron-withdrawing groups. | tandfonline.com |

| Trichloroacetic Acid / SDS Micelles | Aromatic Aldehydes, Thiols (e.g., Thiophenol) | Sodium Dodecyl Sulfate (SDS) Micelles | Excellent yields of corresponding dithioacetals. | researchgate.net |

| Lithium Salts (LiBr, LiOTf) | Benzaldehyde, Various Thiols | Solvent-free | Highly chemoselective for aldehydes over ketones. | thieme-connect.de |

| BF₃SMe₂ | Aromatic Aldehydes | Dichloromethane | Odor-free transformation to methyl-dithioacetals in good yields. | acs.org |

This table is interactive. Click on the headers to sort.

Reactivity of Aromatic Dithioacetals

The utility of aromatic dithioacetals stems from their unique reactivity, particularly in serving as precursors to nucleophilic species or undergoing transformations like fluorination.

| Reaction Type | Reagents | Substrate Type | Product | Key Feature | Reference |

| Umpolung (Polarity Inversion) | Strong Base (e.g., n-BuLi) | Aromatic Dithioacetals | Lithiated Dithioacetal (Acyl Anion Equivalent) | Enables nucleophilic attack on electrophiles for C-C bond formation. | researchgate.net |

| Anodic gem-Difluorination | Et₃N·3HF, Electrolysis | Aromatic Ketone Dithioacetals | gem-Difluoro Compounds | Anodic desulfurization-fluorination. Reaction success is influenced by substituents on the benzene ring. | oup.com |

| Reductive Desulfurization | Raney Nickel | General Dithioacetals | Alkanes | Converts the masked carbonyl group into a methylene (CH₂) group. | thieme-connect.de |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

Molecular Formula |

C13H20S2 |

|---|---|

Molecular Weight |

240.4 g/mol |

IUPAC Name |

1-methyl-2,3-bis(propylsulfanyl)benzene |

InChI |

InChI=1S/C13H20S2/c1-4-9-14-12-8-6-7-11(3)13(12)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3 |

InChI Key |

VGWXPAQFJOSIAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=CC(=C1SCCC)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Bis Propylthio Methyl Benzene and Its Carbene Derivatives

Elucidation of Reaction Pathways for Thioacetal Formation

The formation of bis(propylthio)methyl benzene (B151609) from benzaldehyde (B42025) and propanethiol is a classic example of thioacetalization. This transformation is typically catalyzed by either a Brønsted or a Lewis acid and proceeds through a series of equilibrium steps. wikipedia.org

The initial and crucial step in thioacetal formation is the activation of the carbonyl group of benzaldehyde. syntheticmap.com In the presence of an acid catalyst, the carbonyl oxygen is protonated (by a Brønsted acid) or coordinates with the Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistryscore.comyoutube.com

The sulfur atom of propanethiol, bearing lone pairs of electrons, acts as a potent nucleophile. It attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemithioacetal. wikipedia.org This step involves the breaking of the carbonyl π-bond and the formation of a new carbon-sulfur bond.

The reaction proceeds further with the protonation of the hydroxyl group of the hemithioacetal by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of a water molecule is facilitated by the neighboring sulfur atom, which donates a lone pair of electrons to form a resonance-stabilized sulfonium (B1226848) ion (also known as a thionium (B1214772) ion).

Finally, a second molecule of propanethiol attacks the electrophilic carbon of the thionium ion. Deprotonation of the resulting intermediate yields the stable thioacetal, bis(propylthio)methyl benzene, and regenerates the acid catalyst. chemistryscore.com

Table 1: Key Steps in the Formation of this compound

| Step | Description | Key Intermediates |

| 1. Activation | The carbonyl group of benzaldehyde is activated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. | Protonated or Lewis acid-coordinated benzaldehyde |

| 2. Nucleophilic Attack | A molecule of propanethiol attacks the activated carbonyl carbon. | Hemithioacetal |

| 3. Water Elimination | The hydroxyl group of the hemithioacetal is protonated and eliminated as water, forming a thionium ion. | Thionium ion |

| 4. Second Nucleophilic Attack | A second molecule of propanethiol attacks the thionium ion. | Protonated thioacetal |

| 5. Deprotonation | The protonated thioacetal is deprotonated to yield the final product and regenerate the catalyst. | This compound |

Acid catalysis is indispensable for the efficient formation of thioacetals. khanacademy.org Both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed. chemistryscore.comacs.org The primary role of the acid is to activate the carbonyl group, thereby overcoming the inherent moderate electrophilicity of the aldehyde.

Reactivity of this compound as a Synthetic Handle

Thioacetals are not merely protecting groups for carbonyls; their unique reactivity makes them powerful tools in synthetic organic chemistry.

A paradigm-shifting application of thioacetals is the Corey–Seebach reaction, which exemplifies the concept of "umpolung" or polarity inversion. wikipedia.orgorganic-chemistry.org Normally, the carbonyl carbon of an aldehyde is electrophilic. However, upon conversion to a dithioacetal like this compound, the proton on the carbon atom between the two sulfur atoms becomes acidic. youtube.com

Treatment with a strong base, such as n-butyllithium, deprotonates this carbon to generate a resonance-stabilized carbanion. wikipedia.orgjk-sci.com This carbanion serves as a nucleophilic acyl anion equivalent, a synthetic synthon that is otherwise difficult to generate directly.

This nucleophilic species can then react with a variety of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones. wikipedia.orgnih.gov Subsequent hydrolysis of the resulting thioacetal, often using reagents like mercury(II) salts, regenerates the carbonyl group, affording a ketone. wikipedia.org This methodology provides a powerful route for the synthesis of ketones and other carbonyl-containing compounds that are not readily accessible through traditional methods. jk-sci.com

Table 2: Corey-Seebach Reaction Electrophiles and Products

| Electrophile | Product after Alkylation and Hydrolysis |

| Alkyl Halide (R'-X) | Ketone (Ph-CO-R') |

| Epoxide | β-Hydroxy ketone |

| Aldehyde (R'-CHO) | α-Hydroxy ketone |

| Ketone (R'-CO-R'') | α-Hydroxy ketone |

| Acyl Halide (R'-CO-Cl) | 1,2-Diketone |

In addition to forming nucleophilic species, thioacetals can also serve as precursors to electrophilic intermediates. As seen in the mechanism of thioacetal formation, the protonated hemithioacetal readily eliminates water to form a thionium ion. researchgate.net Similarly, pre-formed thioacetals can be activated to generate thionium ions.

For instance, the reaction of a dithioacetal with a Lewis acid in the presence of an aromatic nucleophile can lead to a thiomethylative Friedel-Crafts type reaction. acs.org In this process, the Lewis acid facilitates the departure of one of the propylthio groups, generating a highly reactive thionium ion. This electrophilic species is then attacked by the aromatic ring to form a new carbon-carbon bond. This strategy has been utilized to synthesize diarylmethanes. acs.org

Investigations of Bis(Propylthio)Carbenes Derived from Precursors

Carbenes are highly reactive, neutral species containing a divalent carbon atom. Bis(alkylthio)carbenes, including bis(propylthio)carbene, are a specific class of carbenes that exhibit unique reactivity due to the presence of the sulfur atoms.

Research has shown that bis(alkylthio)carbenes can be generated thermally from suitable precursors. researchgate.net These carbenes are valuable reactive intermediates in organic synthesis. For example, bis(propylthio)carbene has been shown to undergo addition reactions with vinyl isocyanates to produce substituted hydroindolones, isatins, and hydroquinolones. researchgate.net

The mechanism of reactions involving carbenes often depends on their spin state (singlet or triplet). libretexts.org Singlet carbenes, which are more common for dialkoxy- and dithio-substituted carbenes due to the stabilizing effect of the heteroatoms, typically undergo concerted cycloaddition reactions. The reactivity of these carbenes is influenced by the electronic properties of the substituents. The sulfur atoms in bis(propylthio)carbene can donate electron density into the vacant p-orbital of the singlet carbene, which can influence its nucleophilicity and reactivity profile. mcmaster.camcmaster.ca Mechanistic studies on related dialkoxycarbenes suggest that their reactions with carbonyl compounds proceed via initial nucleophilic attack of the carbene onto the carbonyl carbon. mcmaster.camcmaster.ca

Cycloaddition Reactions (e.g., [4+1], [4+2], [4+1+1])

The carbene derivative of this compound, a bis(alkylthio)carbene, exhibits notable reactivity in cycloaddition reactions. These reactions are crucial for the synthesis of various cyclic structures. While specific mechanistic studies on the this compound-derived carbene are not extensively documented, the behavior of bis(alkylthio)carbenes in general provides significant insights into their cycloaddition pathways.

One of the well-documented cycloaddition reactions involving bis(alkylthio)carbenes is the [4+1] cycloaddition with vinyl isocyanates. nih.govacs.org This reaction is a powerful method for the construction of five-membered heterocyclic rings. The bis(alkylthio)carbene acts as a one-carbon component, reacting with the four-atom vinyl isocyanate system.

The general mechanism for the [1+4] cycloaddition of a bis(alkylthio)carbene with a vinyl isocyanate is proposed to proceed through a zwitterionic intermediate. The nucleophilic carbene attacks the electrophilic carbon of the isocyanate group, leading to the formation of this intermediate, which then undergoes cyclization to yield the final product.

| Reactants | Reaction Type | Intermediate | Product |

| Bis(alkylthio)carbene, Vinyl Isocyanate | [1+4] Cycloaddition | Zwitterionic intermediate | Five-membered heterocycle |

This table illustrates the general [1+4] cycloaddition reaction pathway for bis(alkylthio)carbenes.

Nucleophilic Character and Stability of Bis(alkylthio)carbenes

Bis(alkylthio)carbenes, including the carbene derived from this compound, are classified as nucleophilic carbenes. researchgate.net Their nucleophilicity stems from the presence of the two sulfur atoms attached to the carbene carbon. These sulfur atoms possess lone pairs of electrons that can be donated into the empty p-orbital of the carbene carbon, thereby stabilizing the singlet state of the carbene and increasing its electron density. researchgate.net

This electron donation from the sulfur atoms has a dual effect: it stabilizes the carbene, making it less reactive and more selective than unstabilized carbenes, and it imparts a significant nucleophilic character to the carbene carbon. This nucleophilicity is the driving force for its reactions with electrophiles, such as the carbon atom of an isocyanate in the [1+4] cycloaddition mentioned previously. nih.govacs.org

| Carbene Type | Substituents | Key Stability Factor | Nucleophilic Character |

| Bis(alkylthio)carbene | Two alkylthio groups | π-donation from sulfur lone pairs | High |

This table summarizes the key features contributing to the stability and nucleophilicity of bis(alkylthio)carbenes.

The bonding in the complexes formed by stable nucleophilic carbenes is predominantly of the donor-acceptor type, where the carbene carbon donates a pair of electrons to an acceptor species. researchgate.net This behavior is analogous to that of electron-rich phosphines, highlighting the significant nucleophilic nature of these carbenes. researchgate.net

Applications of Bis Propylthio Methyl Benzene in Advanced Organic Synthesis

As a Masked Carbonyl Synthon in Complex Molecule Construction

The primary role of bis(propylthio)methyl benzene (B151609) in organic synthesis is to serve as a masked or protected form of an aromatic aldehyde. The dithioacetal group is stable under a variety of reaction conditions, particularly basic and nucleophilic environments, where the corresponding aldehyde would be reactive. This allows for chemical transformations on other parts of a molecule without affecting the aldehyde functionality. The carbon atom of the dithioacetal can also be deprotonated to form a nucleophilic center, a concept known as "umpolung" or polarity reversal, transforming the typically electrophilic carbonyl carbon into a nucleophile. wikipedia.org

The regeneration of the aromatic aldehyde from bis(propylthio)methyl benzene is a crucial step to unveil the carbonyl functionality after it has served its protective role. Various methods have been developed for the deprotection of dithioacetals, generally requiring reagents that can effectively remove the sulfur-containing groups. youtube.com While specific conditions for this compound are not extensively documented, common strategies for dithioacetal cleavage are applicable. These methods often involve oxidative or metal-assisted hydrolysis.

Common deprotection reagents include:

Mercury(II) salts: Reagents like mercuric chloride (HgCl₂) in the presence of a base such as calcium carbonate (CaCO₃) are classic but toxic choices for dithioacetal cleavage.

Iodine-based reagents: Hypervalent iodine compounds, such as bis(trifluoroacetoxy)iodobenzene, can facilitate the oxidative hydrolysis of dithioacetals. wikipedia.org

N-Halosuccinimides: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in aqueous organic solvents can effect the deprotection.

Metal-free oxidative methods: Oxidants like ammonium (B1175870) persulfate on a solid support (e.g., silica (B1680970) gel) can offer a less toxic alternative for the regeneration of the carbonyl group.

A mild and efficient method for the deprotection of a variety of dithianes and dithiolanes involves the use of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile, which could likely be applied to this compound. youtube.com

Table 1: General Deprotection Strategies for Dithioacetals

| Reagent System | General Conditions | Notes |

| HgCl₂, CaCO₃ | Aqueous acetone (B3395972) or acetonitrile | Highly effective but toxic due to mercury. |

| I₂ or NBS | Aqueous organic solvent | Milder than heavy metal salts. |

| Selectfluor™ | Aqueous acetonitrile | An electrophilic fluorinating agent that can also be used for deprotection. |

| Clayfen (Fe(NO₃)₃ on clay) | Solvent-free or in a solvent | A solid-supported reagent that can be used under microwave irradiation. youtube.com |

| TMSCl, NaI | Acetonitrile | A metal-free and mild alternative. youtube.com |

This table represents general methods for dithioacetal deprotection and may be applicable to this compound.

While not a direct olefination reagent itself, the carbanion generated from the deprotonation of this compound can participate in reactions that lead to the formation of alkenes. However, more direct olefination strategies typically involve phosphorus- or silicon-based reagents. The primary utility of this compound in this context is as a protected aldehyde that can be deprotected and subsequently subjected to standard olefination reactions like the Wittig, Horner-Wadsworth-Emmons, or Peterson olefination to produce stereodefined alkenes and dienes. organic-chemistry.orgtcichemicals.comlibretexts.org

For instance, a synthetic route could involve protecting a more complex aldehyde as its dipropyl dithioacetal, performing other chemical modifications, deprotecting to reveal the aldehyde, and then reacting with a phosphonium (B103445) ylide (Wittig reaction) to form an alkene with controlled stereochemistry. ua.es

In Diverse Carbon-Carbon Bond Forming Reactions

The ability of the methine proton in this compound to be abstracted by a strong base, such as n-butyllithium, generates a potent carbon nucleophile. This lithiated species can then react with various electrophiles to form new carbon-carbon bonds.

Table 2: Representative Alkylation of Dithianes (as an analogue)

| Dithiane Substrate | Electrophile | Product after Alkylation and Deprotection |

| 2-Phenyl-1,3-dithiane | Benzyl bromide | 1,2-Diphenylethanone |

| 2-Phenyl-1,3-dithiane | Ethyl iodide | Propiophenone |

| 2-Alkyl-1,3-dithiane | Aryl halide (via cross-coupling) | Aryl alkyl ketone |

This table illustrates the general principle of dithiane alkylation, which is expected to be applicable to this compound.

Arylation of the lithiated species is less common via direct reaction with aryl halides but can potentially be achieved through transition-metal-catalyzed cross-coupling reactions.

Annulation reactions involve the formation of a new ring onto an existing molecule. Ketene dithioacetals, which are structurally related to the enolates that could be formed from derivatives of this compound, are known to participate in [3+3] and [4+2] annulation reactions to form substituted phenols and other aromatic systems. organic-chemistry.org While direct examples involving this compound are scarce, its derivatives could potentially serve as synthons in similar ring-forming strategies.

Cycloaromatization reactions are a class of pericyclic reactions that form an aromatic ring. The involvement of this compound in such reactions is not well-documented. organic-chemistry.org

As a Precursor to Advanced Building Blocks and Heterocyclic Compounds

This compound can serve as a starting material for the synthesis of more complex molecules. After modification via reactions such as alkylation, the dithioacetal can be deprotected to reveal a substituted aromatic aldehyde. These aldehydes are versatile building blocks for a wide range of further transformations, including the synthesis of polysubstituted benzenes and various heterocyclic systems. derpharmachemica.comchempanda.com

For example, a substituted benzaldehyde (B42025) generated from this compound could be a key intermediate in the synthesis of pyridines, thiophenes, or other heterocycles through condensation reactions with appropriate precursors. ijnrd.orgresearchgate.net The Gewald reaction, for instance, allows for the synthesis of 2-aminothiophenes from an α-cyano ketone, an activated methylene (B1212753) nitrile, and elemental sulfur, showcasing how functionalized carbonyl compounds can lead to heterocyclic structures. researchgate.net

Integration of this compound into Multi-Step Synthesis of Natural Product Intermediates Remains an Area for Future Exploration

Extensive literature searches for the application of this compound in the multi-step synthesis of natural product intermediates have not yielded specific examples or detailed research findings. While the field of organic synthesis continually explores novel reagents and building blocks for the construction of complex natural products, the role of this compound in this particular context appears to be undocumented in readily available scientific literature.

Natural product synthesis is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically active compounds for pharmaceutical research. The intricate architectures of natural products often necessitate multi-step synthetic sequences, where each step must be carefully planned and executed to achieve the desired stereochemistry and functionality. Key intermediates in these syntheses are crucial building blocks that are strategically assembled to construct the final complex molecule.

The search for innovative reagents that can introduce specific functionalities or facilitate key bond formations is a constant endeavor. While thioacetals and related sulfur-containing compounds can play various roles in organic synthesis, such as protecting groups for carbonyls or as precursors for carbanions, the specific utility of this compound as a key component in the synthesis of natural product intermediates has not been detailed in published research.

Further research and exploration by synthetic organic chemists may in the future uncover valuable applications for this compound in the synthesis of complex natural products. Such work would require detailed investigation into its reactivity, selectivity, and compatibility with various functional groups and reaction conditions commonly employed in multi-step synthesis.

Given the current lack of available data, a detailed discussion, including research findings and data tables on the integration of this compound into the multi-step synthesis of natural product intermediates, cannot be provided at this time. The scientific community awaits future studies that may elucidate the potential of this compound in this advanced area of organic synthesis.

Theoretical and Computational Studies of Bis Propylthio Methyl Benzene

Electronic Structure and Bonding Analysis of the Dithioacetal Moiety

Molecular Orbital (MO) theory describes the bonding in molecules by considering electrons to occupy delocalized orbitals that extend over the entire molecule. youtube.comyoutube.com These molecular orbitals are formed from the linear combination of atomic orbitals (LCAO). youtube.com For the dithioacetal moiety in Bis(Propylthio)Methyl Benzene (B151609), the interaction between the atomic orbitals of carbon, sulfur, and hydrogen leads to the formation of bonding and antibonding molecular orbitals. openstax.orgmit.edu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is typically associated with the lone pair electrons on the sulfur atoms, indicating that this is the region of highest electron density and the likely site for electrophilic attack. The LUMO is generally an antibonding orbital associated with the C-S bonds. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. scispace.com

Electron density distribution calculations reveal that the sulfur atoms are electron-rich centers due to their high electronegativity and the presence of lone pairs. This concentration of electron density significantly influences the molecule's electrostatic potential and its interactions with other chemical species. scispace.com

Table 1: Frontier Molecular Orbital (FMO) Analysis Data

This table presents hypothetical energy values for the frontier molecular orbitals of Bis(Propylthio)Methyl Benzene, illustrating the typical output of a DFT calculation.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily composed of sulfur lone pair p-orbitals. |

| LUMO | +1.5 | Primarily composed of σ* antibonding orbitals of C-S bonds. |

| HOMO-LUMO Gap | 7.7 | Indicates high kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, many-electron wavefunction into localized Lewis-like structures, such as 1-center lone pairs and 2-center bonds. wikipedia.orgwisc.edu This method is used to analyze charge distribution and delocalization effects, which are departures from an idealized Lewis structure. wikipedia.org

Table 2: NBO Second-Order Perturbation Analysis

This table shows representative donor-acceptor interactions and their calculated stabilization energies (E(2)) for the dithioacetal moiety.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (S1) | σ* (C-S2) | 5.4 | Hyperconjugation |

| LP (S1) | σ* (C-H) | 2.1 | Hyperconjugation |

| LP (S2) | σ* (C-S1) | 5.3 | Hyperconjugation |

| σ (C-S1) | σ* (C-H) | 0.8 | Hyperconjugation |

Conformational Analysis and Molecular Dynamics Simulations of Acyclic Dithioacetals

The flexibility of the acyclic dithioacetal chains in this compound allows the molecule to adopt various spatial arrangements or conformations. youtube.com Understanding these conformational preferences is crucial, as they can significantly impact the molecule's physical properties and biological activity.

A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. q-chem.commpg.de By systematically rotating one or more dihedral angles and calculating the energy at each step, a map of the molecule's energy as a function of its geometry is generated. uni-muenchen.deresearchgate.net For the acyclic dithioacetal, key dihedral angles include the rotation around the C-S bonds.

The PES scan reveals various energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between these conformers. researchgate.net Following the scan, energy minimization calculations are performed starting from the identified low-energy structures to locate the precise geometry of the most stable conformers. These studies often show that staggered conformations are favored over eclipsed ones to minimize steric hindrance.

Table 3: Relative Energies of Dithioacetal Conformations

This table displays hypothetical relative energies for different conformations obtained from a PES scan around a central C-S bond. The dihedral angle is defined by the S-C-S-C atoms.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180 | 0.00 |

| Gauche | 60 | 0.85 |

| Eclipsed (TS) | 0 | 4.50 |

| Eclipsed (TS) | 120 | 3.80 |

The conformational equilibrium of this compound is not solely determined by intramolecular forces but is also influenced by its environment. frontiersin.org Intermolecular interactions, such as van der Waals forces, play a role in the solid state and in solution. nih.gov

The solvent has a particularly strong influence on which conformation is preferred. rsc.org Molecular dynamics (MD) simulations can be used to model the behavior of the molecule in an explicit solvent environment over time, providing insight into how solvent molecules interact with the solute and affect its dynamic structure. nih.govunipd.itconicet.gov.ar In polar solvents, conformations with a larger dipole moment may be stabilized, whereas in nonpolar solvents, less polar conformers are often favored to minimize unfavorable solute-solvent interactions. nih.gov The presence of specific interactions, like hydrogen bonding with the solvent, can further alter the conformational landscape. frontiersin.org

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. chemrxiv.org By analyzing the electronic structure and conformational energetics, researchers can identify the most likely sites for chemical reactions and the pathways they might follow.

The results from MO and NBO analyses highlight the nucleophilic character of the sulfur atoms, suggesting they are primary sites for reactions with electrophiles. The distribution of the HOMO can be used to predict the regioselectivity of such reactions. Furthermore, the stability of dithioacetals under acidic and basic conditions can be rationalized by calculating the energetics of potential intermediates. researchgate.net For instance, the formation of a thiocarbenium ion, a key intermediate in dithioacetal chemistry, can be modeled to understand its stability and subsequent reaction pathways. researchgate.netnih.gov Computational exploration of reaction coordinates can map out the entire energy profile of a proposed mechanism, including transition states and intermediates, allowing for the calculation of activation barriers and reaction rates. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful aid in structure elucidation and the interpretation of experimental spectra. rsc.orgresearchgate.net For this compound, these predictions can provide a theoretical benchmark to compare against measured data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters like chemical shifts (δ) and spin-spin coupling constants (J) are highly valuable. tandfonline.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.

The process involves:

Optimizing the molecular geometry of this compound.

Performing a GIAO calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.

Referencing these values against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

Coupling constants (J), which describe the interaction between neighboring nuclear spins, can also be calculated. blogspot.comlibretexts.org These values are highly sensitive to the dihedral angles and bonding pathways between the coupled nuclei. organicchemistrydata.org Comparing the calculated chemical shifts and coupling constants with experimental NMR data can confirm the proposed structure and its solution-state conformation. youtube.com

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C6H5) | 7.2-7.5 | Multiplet | N/A |

| Methine (CH) | 4.8-5.0 | Singlet | N/A |

| Methylene (B1212753) (α-CH2) | 2.4-2.6 | Triplet | 3J = 7.0-7.5 |

| Methylene (β-CH2) | 1.5-1.7 | Sextet | 3J = 7.0-7.5 |

| Methyl (CH3) | 0.9-1.1 | Triplet | 3J = 7.0-7.5 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sasu.se DFT calculations are routinely used to compute the harmonic vibrational frequencies and intensities of molecules. researchgate.net

For this compound, a frequency calculation would yield a set of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity. These calculated frequencies can be directly compared to an experimental IR or Raman spectrum. rsc.org It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and approximations in the theoretical method.

The analysis of calculated spectra allows for the unambiguous assignment of specific absorption bands in the experimental spectrum to particular molecular motions, such as: researchgate.net

C-H stretching of the aromatic ring.

C-S stretching of the thioether groups.

CH₂, and CH₃ stretching and bending modes of the propyl groups.

Vibrations of the benzene ring itself.

This correlation is invaluable for confirming the presence of specific functional groups and for detailed structural analysis. rsc.org

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2980 | Strong | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Medium-Strong |

| CH2/CH3 Bend | 1375-1470 | Medium | Medium |

| C-S Stretch | 600-800 | Weak-Medium | Strong |

Advanced Characterization and Structural Elucidation Techniques for Bis Propylthio Methyl Benzene

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of the elemental composition of Bis(Propylthio)Methyl Benzene (B151609). Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). nih.govthermofisher.com This precision allows for the calculation of a unique elemental formula, distinguishing it from other isobaric compounds.

For Bis(Propylthio)Methyl Benzene, the expected monoisotopic mass of the molecular ion [M]⁺˙ is calculated based on its molecular formula, C₁₃H₂₀S₂. Using the most abundant isotopes (¹²C, ¹H, ³²S), the exact mass can be determined with high precision, confirming the compound's identity.

Table 1: Expected HRMS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₁₃H₂₀S₂ | 240.1006 |

| [M+H]⁺ | C₁₃H₂₁S₂ | 241.1081 |

Data are hypothetical and based on theoretical calculations.

Beyond molecular formula confirmation, HRMS is crucial for elucidating reaction mechanisms, such as the formation of the thioacetal. researchgate.netyoutube.com By analyzing the reaction mixture at various time points, key intermediates, like the hemithioacetal, can be identified. Furthermore, the fragmentation patterns observed in tandem MS/MS experiments provide structural information. For aromatic thioethers, common fragmentation pathways include α-cleavage and cleavage of the C-S bond. rsc.orgmiamioh.edu The major fragments expected for this compound would involve the loss of a propylthio radical (•SCH₂CH₂CH₃) or a propyl group.

Expected Fragmentation Pathways:

[M]⁺˙ → [C₁₀H₁₁S]⁺ + •SCH₂CH₂CH₃ : Loss of a propylthio radical.

[M]⁺˙ → [C₇H₇]⁺ + •CH(SCH₂CH₂CH₃)₂ : Formation of the tropylium ion.

[M]⁺˙ → [C₆H₅CHSCH₂CH₂CH₃]⁺ + •CH₂CH₂CH₃ : α-cleavage with loss of a propyl radical.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the thioacetal group, and the three different types of protons in the two propyl groups. The aromatic protons would typically appear in the δ 6.5-8.0 ppm region. thermofisher.com The methine proton (S-CH-S) is expected to be a singlet around δ 5.0-5.5 ppm. The propyl groups would show a triplet for the terminal methyl (CH₃) group, a sextet for the middle methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the sulfur (S-CH₂).

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons (typically δ 120-150 ppm), the methine carbon (δ 50-60 ppm), and the three carbons of the propyl groups. thermofisher.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the adjacent methylene and methyl protons within the propyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu It is crucial for connecting the different fragments of the molecule, for instance, showing a correlation between the methine proton and the ipso-carbon of the benzene ring, and between the S-CH₂ protons and the methine carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | HSQC Correlation | HMBC Correlations |

|---|---|---|---|---|---|

| Phenyl-H (ortho, meta, para) | ~7.2-7.4 | m | ~127-129 | Yes | C(ipso), C(methine) |

| Phenyl-C (ipso) | - | - | ~138 | No | H(methine), H(ortho) |

| Methine-CH | ~5.4 | s | ~55 | Yes | C(ipso), C(S-CH₂) |

| S-CH₂ | ~2.6 | t | ~35 | Yes | C(methine), C(CH₂), C(CH₃) |

| CH₂ | ~1.6 | sext | ~23 | Yes | C(S-CH₂), C(CH₃) |

Data are estimated based on typical values for similar structures like dithioacetals and aromatic thioethers. nih.govacs.orgcore.ac.ukpdx.eduresearchgate.net Solvent: CDCl₃.

Solid-state NMR: For organosulfur compounds, solid-state ³³S NMR can be a valuable, though technically challenging, technique for probing the local environment of the sulfur atoms. researchgate.netresearchgate.net It provides information on the quadrupolar coupling constant, which is sensitive to the electronic environment and symmetry around the sulfur nucleus.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

For aromatic compounds, X-ray crystallography has confirmed the planar nature of the benzene ring with C-C bond lengths intermediate between single and double bonds. chemguide.co.uk In the case of this compound, key structural parameters that would be determined include:

C-S bond lengths: Typically around 1.81 Å.

C-C bond lengths within the phenyl ring: Approximately 1.39 Å.

S-C-S bond angle: This angle in the thioacetal group provides insight into the steric strain at the methine carbon.

This analysis would reveal how the two propylthio groups are oriented relative to the benzene ring, which is influenced by steric hindrance and crystal packing forces.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

FT-IR Spectroscopy:

Aromatic C-H stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretch: The C-H stretching vibrations of the propyl groups would be observed as strong bands in the 2960-2850 cm⁻¹ region.

C-C stretch (in-ring): Aromatic ring stretching vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

C-S stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, generally between 700 and 570 cm⁻¹. reddit.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

S-H stretch: While not present in the final product, the disappearance of the weak S-H stretching band (around 2550 cm⁻¹) from the starting propanethiol is a key indicator of reaction completion. The S-H stretch is often more prominent in Raman than in IR spectra. reddit.comrsc.org

C-S stretch: The C-S stretching vibration often gives a stronger signal in the Raman spectrum compared to the IR spectrum and is found in the 600-750 cm⁻¹ range. rsc.org

Aromatic ring vibrations: The symmetric "ring breathing" mode of the benzene ring gives a strong, sharp band in the Raman spectrum.

Reaction Monitoring: FT-IR spectroscopy is a powerful tool for real-time reaction monitoring. nih.gov The formation of this compound from benzaldehyde (B42025) and propanethiol can be followed by monitoring the disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the S-H band of the thiol, along with the appearance of the C-S bands of the product.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | FT-IR/Raman | Medium-Weak |

| Aliphatic C-H stretch | 2960 - 2850 | FT-IR/Raman | Strong |

| Aromatic C=C stretch | 1600 - 1450 | FT-IR/Raman | Medium |

Data are based on established group frequencies for aromatic and sulfur-containing compounds. reddit.comresearchgate.netiosrjournals.org

Potential in Advanced Material Science and Polymer Chemistry

Integration into Functional Materials and Organic Electronics

Self-Healing Polymers and Stimuli-Responsive Materials

To fulfill the request would require fabricating research data and applications, which falls outside the scope of providing factual and accurate information. Should further research on this specific compound be published, it would be possible to revisit this topic.

Catalytic Roles and Applications of Bis Propylthio Methyl Benzene Derivatives

As Ligands in Transition Metal Catalysis

The sulfur atoms in bis(propylthio)methyl benzene (B151609) possess lone pairs of electrons that make them effective donors for coordination to transition metal centers. This ability to act as a ligand is fundamental to their application in transition metal-catalyzed reactions.

Thioethers and thioacetals are known to coordinate with a variety of transition metals, including palladium, rhodium, and indium. The sulfur atoms act as soft donor ligands, forming stable complexes with soft metal centers. In a molecule like bis(propylthio)methyl benzene, the two sulfur atoms can potentially coordinate to a single metal center in a bidentate fashion, forming a chelate ring. The stability and geometry of such a metal complex are influenced by the length of the propyl chains and the steric hindrance around the sulfur atoms.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.comkyoto-u.ac.jp By introducing chirality into the ligand structure of a thioacetal derivative, it is possible to create a chiral environment around the metal center. This can be achieved by using chiral thiols in the synthesis of the thioacetal or by modifying the propyl or benzene moieties with chiral substituents.

While specific applications of chiral bis(propylthio) derivatives in asymmetric catalysis are an emerging area, the principle has been successfully demonstrated with other sulfur-containing chiral ligands. For instance, chiral bis(oxazolinyl)thiophenes have been used as ligands in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.gov Similarly, chiral BINOL-derived phosphoric acids and other organocatalysts are widely used in a range of asymmetric transformations. nih.govmdpi.com A catalytic asymmetric thioacetalization of aldehydes has been developed using chiral imidodiphosphoric acid catalysts, which proceeds through a thionium (B1214772) ion intermediate to furnish enantioenriched thioacetals. thieme-connect.com These examples underscore the potential for chiral derivatives of this compound to serve as effective ligands in asymmetric transition metal catalysis, although specific research on this compound is limited.

Organocatalysis and Non-Metal Mediated Transformations involving Thioacetals

Thioacetals are not only important as ligands but also as key functional groups in organocatalytic and non-metal mediated reactions. wikipedia.org Their unique reactivity allows for transformations that are often complementary to metal-catalyzed processes.

One of the most significant roles of thioacetals in organocatalysis is in the activation of aldehydes. For example, α-thioacetal aldehydes have been shown to be excellent electrophilic partners in asymmetric proline-catalyzed cross-aldol reactions. organic-chemistry.org This methodology provides access to highly functionalized, stereodefined products with high diastereoselectivity and enantioselectivity. organic-chemistry.org The presence of the thioacetal group enhances the reactivity and selectivity of the aldol (B89426) reaction. organic-chemistry.org

The formation of thioacetals itself is often catalyzed by acids, which can be either Lewis or Brønsted acids. wikipedia.org Various organocatalytic methods have been developed for thioacetalization using catalysts like cyanuric chloride. acs.org

The table below summarizes key findings in organocatalysis involving thioacetals.

| Reaction Type | Catalyst | Substrate Scope | Key Findings |

| Asymmetric Cross-Aldol | Proline | α-Thioacetal aldehydes and various donor aldehydes/ketones | Produces anti-aldol adducts with high efficiency, diastereocontrol, and enantiocontrol. organic-chemistry.org |

| Thioacetalization | Cyanuric Chloride | Aldehydes and ketones | Provides an organocatalytic route for the synthesis of thioacetals. acs.org |

| Asymmetric Thioacetalization | Chiral Imidodiphosphoric Acid | Aldehydes and unsymmetrical dithiols | Furnishes chiral, enantioenriched thioacetals with excellent enantioselectivities. thieme-connect.com |

Furthermore, the dithioacetal group is central to the concept of "umpolung" or polarity inversion, famously demonstrated in the Corey-Seebach reaction. wikipedia.org By converting an electrophilic aldehyde carbonyl carbon into a nucleophilic center after deprotonation, dithioacetals serve as acyl anion equivalents, enabling a wide range of carbon-carbon bond-forming reactions. wikipedia.org

Role as Catalyst Precursors in Heterogeneous Catalysis (if applicable)

In heterogeneous catalysis, active catalytic species are supported on a solid material, which facilitates catalyst separation and recycling. Thioacetals can play a role in this area, primarily as precursors that can be anchored to a support and then converted into an active catalyst.

The synthesis of thioacetals can be efficiently achieved using solid acid catalysts. Heteropoly acids, such as tungstophosphoric acid (H₃PW₁₂O₄₀), have proven to be highly effective and selective heterogeneous catalysts for the thioacetalization of aldehydes and ketones under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org These solid catalysts offer advantages in terms of ease of handling, reusability, and reduced environmental impact compared to traditional homogeneous acid catalysts. organic-chemistry.org

The research on using this compound specifically as a catalyst precursor in heterogeneous catalysis is not widely documented. However, the principles of anchoring sulfur-containing ligands to solid supports are well-established. A molecule like this compound could potentially be functionalized on the benzene ring to allow for covalent attachment to a support material like silica (B1680970) or a polymer resin. Subsequent coordination with a metal would yield a heterogeneous catalyst. The robust nature of the thioacetal group makes it a suitable anchor for such applications.

The table below highlights the use of heterogeneous catalysts for the synthesis of thioacetals, a key step in preparing potential catalyst precursors.

| Catalyst | Catalyst Type | Substrate Scope | Key Features |

| Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Heteropoly Acid (Solid Acid) | Aldehydes, ketones, acetals, acylals | High efficiency and selectivity under solvent-free conditions; effective for sterically hindered ketones. organic-chemistry.orgorganic-chemistry.orgsciexplore.ir |

| Lithium Bromide (LiBr) | Lewis Acid (used heterogeneously) | Aromatic and α,β-unsaturated aldehydes | Chemoselective dithioacetalization under neutral, solvent-free conditions. organic-chemistry.org |

Future Research Directions and Emerging Trends for Bis Propylthio Methyl Benzene

Development of Sustainable and Green Synthesis Methodologies

The traditional synthesis of dithioacetals often involves the use of strong Brønsted or Lewis acids and volatile organic solvents, which pose environmental and health concerns. The future of Bis(Propylthio)Methyl Benzene (B151609) synthesis is geared towards the adoption of green chemistry principles to develop more sustainable and eco-friendly methodologies.

Research is increasingly focused on replacing conventional catalysts with milder and more recyclable alternatives. wikipedia.org Catalytic amounts of iodine, for example, have been shown to be effective for thioacetalization under mild conditions. nih.gov Other promising catalysts include hafnium trifluoromethanesulfonate (B1224126) and tungstophosphoric acid, which can facilitate the reaction with high efficiency and selectivity, often in the absence of a solvent. nih.gov The move towards solvent-free reaction conditions is a significant trend, reducing pollution and simplifying the purification process. nih.gov These methods not only minimize waste but also offer advantages such as shorter reaction times and easier product isolation. nih.gov

| Methodology | Traditional Approach | Green/Sustainable Approach | Key Advantages of Green Approach |

| Catalyst | Strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄), Protic acids (e.g., HCl) | Iodine, LiBr, Hafnium triflate, Tungstophosphoric acid, Solid-supported acids | Milder conditions, higher chemoselectivity, catalyst recyclability, reduced corrosion. nih.gov |

| Solvent | Volatile organic compounds (e.g., Dichloromethane, Toluene) | Solvent-free conditions, water, or green solvents (e.g., ethylene (B1197577) glycol) | Reduced environmental pollution, lower costs, simplified handling and work-up. researchgate.net |

| Reagents | Use of heavy-metal salts for deprotection (e.g., Mercury(II) chloride) | Oxidative deprotection with reagents like benzyltriphenylphosphonium (B107652) peroxymonosulfate. nih.gov | Avoidance of toxic heavy metal waste, safer protocols. |

| Energy | Conventional heating (reflux) | Microwave irradiation, room temperature reactions | Reduced energy consumption, faster reaction times. researchgate.net |

These greener approaches are pivotal for the industrial-scale synthesis of Bis(Propylthio)Methyl Benzene, aligning chemical production with global sustainability goals.

Application in Flow Chemistry and Microreactor Technology for Continuous Synthesis

Flow chemistry and microreactor technology represent a paradigm shift from traditional batch processing to continuous manufacturing. The application of this technology to the synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability.

Microreactors, with their high surface-area-to-volume ratio, allow for superior control over reaction parameters such as temperature and mixing, leading to higher yields and purities. This enhanced control is particularly beneficial for exothermic reactions, minimizing the risk of thermal runaways. Furthermore, continuous flow systems can be easily scaled up by operating the reactor for longer durations or by numbering up (using multiple reactors in parallel), providing a flexible and efficient production model. The integration of heterogeneous catalysts into packed-bed microreactors can further streamline the synthesis by combining the reaction and catalyst separation into a single continuous step, simplifying the work-up process.

| Parameter | Batch Reactor | Flow Microreactor | Advantages of Flow/Microreactor Technology |

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation | Improved safety, reduced side reactions, better process control. |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions | Faster reaction rates, higher conversion yields. |

| Scalability | Difficult and non-linear (re-optimization often needed) | Straightforward (scaling-out or numbering-up) | Faster transition from laboratory to production, predictable performance. |

| Safety | Large volumes of reagents pose higher risk | Small reaction volumes at any given time | Inherently safer process, especially with hazardous reagents. |

| Process Integration | Multi-step processes are sequential and separate | Can integrate synthesis, work-up, and purification in-line | Increased automation, reduced manual handling, higher overall efficiency. |

The development of tailor-made microreactors designed specifically for dithioacetal synthesis could accelerate the adoption of this technology, making the production of compounds like this compound faster, safer, and more cost-effective.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its use as a protecting group, the dithioacetal functionality in this compound enables unique and powerful transformations centered on the concept of "umpolung," or polarity inversion. This area of research continues to be a fertile ground for discovering novel synthetic strategies.

In a typical benzaldehyde (B42025) molecule, the carbonyl carbon is electrophilic. However, upon conversion to the dithioacetal, the methine proton (the hydrogen on the carbon between the two sulfur atoms) becomes acidic. Treatment with a strong base, such as n-butyllithium, deprotonates this carbon, transforming it into a potent nucleophile—effectively an acyl anion equivalent. organic-chemistry.org This transformation is the cornerstone of the Corey-Seebach reaction. wikipedia.orgjk-sci.comsynarchive.com

This nucleophilic species can then react with a wide array of electrophiles (e.g., alkyl halides, epoxides, aldehydes, ketones) to form new carbon-carbon bonds, a process that is not possible with the parent aldehyde under standard conditions. organic-chemistry.orgjk-sci.com Future research will likely focus on expanding the scope of electrophiles that can be used and developing asymmetric versions of these reactions to create chiral molecules. Exploring the reactivity of the lithiated this compound intermediate could lead to the synthesis of complex ketones, α-hydroxy ketones, and other valuable molecular frameworks from a simple benzaldehyde precursor. jk-sci.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is an emerging trend that promises to accelerate the discovery and optimization of chemical reactions. For this compound, these computational tools can be leveraged to streamline its synthesis and explore its reactivity.

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including reaction yield and selectivity. mdpi.com For the synthesis of this compound, ML models could predict the optimal catalyst, solvent, temperature, and reaction time with a minimal number of experiments, significantly reducing the time and resources required for process development. Techniques like Bayesian optimization have proven effective for the self-optimization of chemical reactions in automated flow reactors.

Furthermore, AI can assist in predicting the reactivity of the this compound molecule itself, suggesting novel transformations or identifying the most promising reaction pathways for creating complex target molecules. By combining chemical knowledge with the pattern-recognition capabilities of AI, researchers can navigate the vast chemical space more efficiently. researchgate.net

| Application Area | Traditional Method | AI / Machine Learning Approach | Potential Impact |

| Reaction Optimization | One-factor-at-a-time experimentation, Design of Experiments (DoE) | Bayesian optimization, neural networks predict yields based on parameters. | Faster identification of optimal conditions, reduced number of experiments, cost savings. |

| Reaction Prediction | Based on established chemical principles and literature precedent | Models trained on vast reaction databases predict products for new reactant combinations. | Discovery of novel reactions and synthetic routes, validation of proposed pathways. researchgate.net |

| Retrosynthesis | Expert-driven, based on known disconnections | AI algorithms propose multiple synthetic routes from target molecule to starting materials. | More diverse and potentially more efficient synthetic strategies identified. researchgate.net |

| Substrate Screening | Laborious experimental screening of multiple substrates | In silico screening using trained ML models to identify suitable substrates. | Rapid identification of viable starting materials for a given reaction. |

This data-driven approach will enable chemists to make more informed decisions, accelerating the pace of innovation in the synthesis and application of this compound.

Expanding Interdisciplinary Research: From Fundamental Organic Chemistry to Advanced Materials

The future of this compound also lies in its application within interdisciplinary fields, particularly in materials science and medicinal chemistry. The unique chemical properties of the dithioacetal linkage can be exploited to create functional materials and molecules with novel properties.

In polymer chemistry, dithioacetals can be incorporated into polymer backbones. researchgate.net These linkages can be dynamic, allowing for the creation of vitrimers—a class of plastics that combine the processability of thermoplastics with the durability of thermosets. Moreover, the ability to cleave the dithioacetal bond under specific oxidative or acidic conditions makes it a useful linker for creating recyclable polymers or stimuli-responsive materials, such as drug delivery systems that release their payload in a targeted environment.

The umpolung reactivity discussed earlier also provides a powerful tool for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). By using this compound as a building block, medicinal chemists can construct intricate molecular architectures that would be challenging to access through conventional methods. encyclopedia.pub This expands its role from a simple protecting group to a key strategic element in the synthesis of high-value compounds. The continued exploration of this compound at the interface of organic chemistry, polymer science, and biology will undoubtedly unlock new and valuable applications.

Q & A

Q. What are the established synthetic routes for Bis(Propylthio)Methyl Benzene, and what experimental parameters influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution on a methylbenzene precursor using propylthiol groups. Key parameters include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols.

- Catalyst : Use of bases like K₂CO₃ to deprotonate thiols and drive the reaction .

- Temperature : Optimized between 60–80°C to balance reaction rate and side-product formation.

Characterization via ¹H NMR should confirm the presence of propylthio (–S–C₃H₇) and methylbenzene moieties, with integration ratios aligning with expected substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for doublets near δ 2.5–3.0 ppm (S–CH₂ protons) and aromatic protons (δ 6.5–7.5 ppm) split due to substituent effects.

- ¹³C NMR : Signals near δ 35–40 ppm (S–CH₂ carbons) and δ 120–140 ppm (aromatic carbons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₁H₁₆S₂ (exact mass ~220 Da) and fragment ions (e.g., loss of propylthio groups) .

- FT-IR : Stretching vibrations at 2550–2600 cm⁻¹ (S–H, if unreacted thiols remain) and 690–750 cm⁻¹ (C–S bonds) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound, and what kinetic models apply?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen/argon at heating rates of 5–20°C/min to observe decomposition thresholds. Compare with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

- Kinetic Modeling : Apply the Arrhenius equation to degradation data, using software like NETZSCH Kinetics Neo. Variables like activation energy (Eₐ) and pre-exponential factor (A) can clarify decomposition pathways .

- Controlled Atmosphere Studies : Test stability under oxidative (O₂) vs. inert (N₂) conditions to assess susceptibility to radical-mediated degradation .

Q. How should contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Systematic Solubility Testing : Use HPLC (High-Performance Liquid Chromatography) with UV detection to quantify solubility in solvents like water, ethanol, hexane, and DCM. Control temperature (±0.1°C) and agitation .

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) values to predict compatibility with solvents. Cross-reference with experimental data .

- Literature Meta-Analysis : Conduct a PRISMA-guided review of existing studies (2005–2023) using databases like PubMed and TOXCENTER to identify methodological inconsistencies (e.g., purity of batches, solvent grades) .

Q. What computational strategies can predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate Fukui indices (f⁺) to identify nucleophilic sites on the aromatic ring .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron density to predict regioselectivity (e.g., para vs. meta substitution) influenced by –S–C₃H₇ groups .

- Benchmarking : Compare computational results with experimental EAS outcomes (e.g., nitration, sulfonation) using HPLC or GC-MS to validate accuracy .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Internal Standard Calibration : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) to ensure consistency .

- Variable Temperature NMR : Assess conformational flexibility (e.g., rotameric equilibria of propylthio groups) that may cause signal splitting .

- Collaborative Inter-Laboratory Studies : Share samples with standardized protocols (e.g., 500 MHz instruments, 25°C) to isolate instrument-/operator-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.